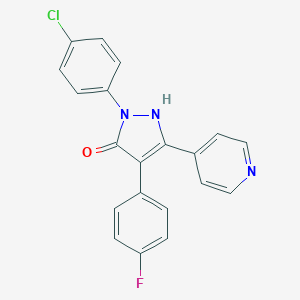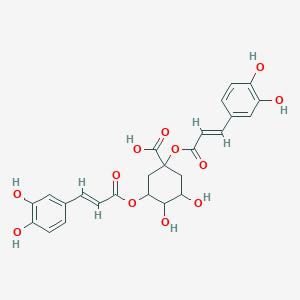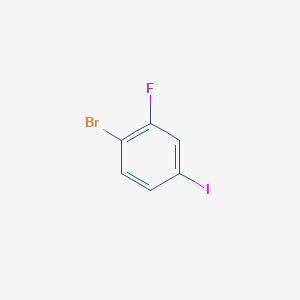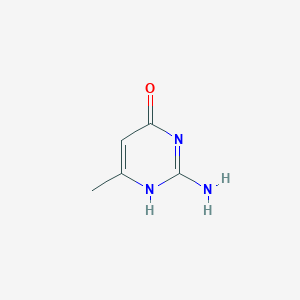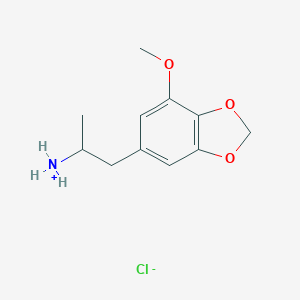
Cyanidin 3-O-rutinoside 5-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-O-rutinoside 5-O-beta-D-glucoside (C3R5G) is a flavonoid compound that is found in various fruits and vegetables, including blackberries, blueberries, and red cabbage. It has been studied extensively for its potential health benefits, particularly in relation to its antioxidant and anti-inflammatory properties. In
Applications De Recherche Scientifique
Plant Polyphenol Studies
Cyanidin 3-O-rutinoside 5-O-beta-D-glucoside, a type of plant polyphenol, has been studied in various species of plants like Begonia, Clivia, Prunus, Ribes, and Rubus. These studies have observed its occurrence alongside related compounds, contributing to the pigmentation and potential health benefits of these plants (Harborne & Hall, 1964).
Cancer Cell Inhibition
Research has shown that cyanidin 3-O-rutinoside can inhibit the migration and invasion of human lung cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment, particularly due to its ability to alter the expression of certain genes related to cancer cell invasiveness (Chen et al., 2006).
Enzyme Inhibition
Studies have found that cyanidin 3-O-rutinoside acts as an inhibitor of alpha-glucosidase, an enzyme relevant in carbohydrate digestion. This could have implications for diabetes treatment and the management of postprandial blood glucose levels (Adisakwattana et al., 2004).
Obesity and Metabolic Disease
Research has indicated that cyanidin 3-O-rutinoside may play a role in the metabolism of carbohydrates and fat, particularly by affecting mitochondrial biogenesis during brown adipogenesis. This could make it relevant in the treatment of metabolic diseases and obesity (You et al., 2017).
Absorption and Bioavailability
Investigations into the absorption and bioavailability of cyanidin 3-O-rutinoside in rats and humans have shown that it is directly absorbed and appears in the blood as the intact form. This research is crucial for understanding its potential efficacy as a dietary supplement or therapeutic agent (Matsumoto et al., 2001).
Propriétés
Numéro CAS |
135558-26-8 |
|---|---|
Nom du produit |
Cyanidin 3-O-rutinoside 5-O-beta-D-glucoside |
Formule moléculaire |
C33H41O20+ |
Poids moléculaire |
757.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C33H40O20/c1-10-21(38)24(41)27(44)31(48-10)47-9-20-23(40)26(43)29(46)33(53-20)51-18-7-13-16(49-30(18)11-2-3-14(36)15(37)4-11)5-12(35)6-17(13)50-32-28(45)25(42)22(39)19(8-34)52-32/h2-7,10,19-29,31-34,38-46H,8-9H2,1H3,(H2-,35,36,37)/p+1/t10-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29+,31+,32+,33+/m0/s1 |
Clé InChI |
DFJZNAHUOVEDQB-HWKLKBEVSA-O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





